2-Bromo-4-formylphenyl 4-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-formylphenyl 4-chlorobenzoate: is an organic compound with the molecular formula C14H8BrClO3 and a molecular weight of 339.57 g/mol . This compound is characterized by the presence of a bromine atom, a formyl group, and a chlorobenzoate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formylphenyl 4-chlorobenzoate typically involves the following steps:
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the reaction of the brominated phenyl compound with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The final step involves the esterification of the formylated bromophenyl compound with 4-chlorobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2-Bromo-4-formylphenyl 4-chlorobenzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-Bromo-4-hydroxymethylphenyl 4-chlorobenzoate.
Oxidation: Formation of 2-Bromo-4-carboxyphenyl 4-chlorobenzoate.
Scientific Research Applications
2-Bromo-4-formylphenyl 4-chlorobenzoate is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new therapeutic agents due to its unique structural features.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formylphenyl 4-chlorobenzoate involves its interaction with various molecular targets, depending on the specific application. For instance, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-nucleophile bonds. In reduction and oxidation reactions, the formyl group undergoes transformation to hydroxymethyl or carboxyl groups, respectively, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-formylphenyl 2-chlorobenzoate
- 2-Bromo-4-formylphenyl 4-fluorobenzoate
- 2-Bromo-4-formylphenyl 4-methylbenzoate
Uniqueness
2-Bromo-4-formylphenyl 4-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns and enable diverse chemical transformations. The formyl group further enhances its versatility as an intermediate in organic synthesis.
Properties
IUPAC Name |
(2-bromo-4-formylphenyl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClO3/c15-12-7-9(8-17)1-6-13(12)19-14(18)10-2-4-11(16)5-3-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WREJTLDPPCTXHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)C=O)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.